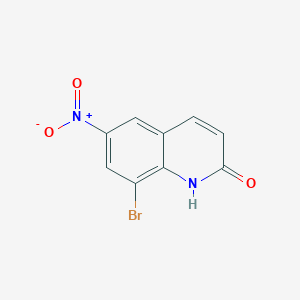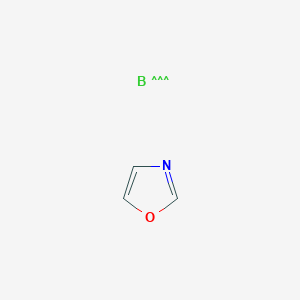![molecular formula C8H5BrN2O2 B13903996 3-Bromopyrrolo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B13903996.png)
3-Bromopyrrolo[1,2-b]pyridazine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromopyrrolo[1,2-b]pyridazine-6-carboxylic acid is a heterocyclic compound with the molecular formula C8H5BrN2O2. It is characterized by a pyridazine ring fused to a pyrrole ring, with a bromine atom at the 3-position and a carboxylic acid group at the 6-position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Métodos De Preparación
The synthesis of 3-Bromopyrrolo[1,2-b]pyridazine-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the bromination of pyrrolo[1,2-b]pyridazine followed by carboxylation. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the reaction. Industrial production methods may involve optimized reaction conditions to increase yield and purity, including the use of high-pressure reactors and continuous flow systems .
Análisis De Reacciones Químicas
3-Bromopyrrolo[1,2-b]pyridazine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, such as using palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to form corresponding salts or esters.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Bromopyrrolo[1,2-b]pyridazine-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme mechanisms.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromopyrrolo[1,2-b]pyridazine-6-carboxylic acid involves its interaction with specific molecular targets, such as kinases and other enzymes. The bromine atom and carboxylic acid group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit enzyme activity by forming stable complexes with the active site residues, leading to altered cellular pathways and biological effects .
Comparación Con Compuestos Similares
3-Bromopyrrolo[1,2-b]pyridazine-6-carboxylic acid can be compared with other similar compounds, such as:
3-Bromo-6-chloroimidazo[1,2-b]pyridazine: This compound has a similar structure but with a chlorine atom at the 6-position, which may result in different biological activities and reactivity.
3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid: This compound has a pyrimidine ring instead of a pyridazine ring, leading to variations in chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and carboxylic acid groups, which confer distinct reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H5BrN2O2 |
|---|---|
Peso molecular |
241.04 g/mol |
Nombre IUPAC |
3-bromopyrrolo[1,2-b]pyridazine-6-carboxylic acid |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-2-7-1-5(8(12)13)4-11(7)10-3-6/h1-4H,(H,12,13) |
Clave InChI |
ASHBZZHOSPOCKX-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(C=NN2C=C1C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-bromo-5-(methylsulfanylmethyl)spiro[3H-1,5-benzoxazepine-2,4'-oxane]-4-one](/img/structure/B13903915.png)


![1,1'-Methylenebis[3,5-dibromo-4-(2,3-dibromopropoxy)benzene]](/img/structure/B13903927.png)

![tert-butyl (4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B13903932.png)


![2-[(2,6-Dimethylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13903947.png)





